molecular formula C11H9F3N2O2S B7630185 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide

5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide

Cat. No. B7630185
M. Wt: 290.26 g/mol
InChI Key: GHBCDFOWYHTTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of hematological malignancies.

Mechanism of Action

TAK-659 inhibits the activity of 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell activation and proliferation. TAK-659 has also been shown to induce apoptosis in B-cells, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other drugs. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance. TAK-659 has been well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide, which reduces the risk of off-target effects. It has also shown good efficacy in preclinical studies, making it a promising candidate for further development. However, TAK-659 has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the cost of synthesis and purification of TAK-659 may be a limitation for some research groups.

Future Directions

There are several potential future directions for the development of TAK-659. One area of interest is the evaluation of its efficacy in combination with other drugs for the treatment of B-cell malignancies. Another direction is the investigation of its potential for the treatment of other types of cancer, such as solid tumors. Additionally, the development of more potent and selective 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide inhibitors based on the structure of TAK-659 may be a promising avenue for further research.
Conclusion:
TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its specificity for 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide and favorable pharmacokinetic properties make it a promising candidate for further development. However, its safety and efficacy in humans are not yet known, and more research is needed to evaluate its potential as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 5-methyl-4-formylfuran-2-carboxylic acid with 2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-amine in the presence of a coupling reagent. The resulting product is then treated with a reducing agent to obtain the final compound. The synthesis of TAK-659 has been reported in several research articles, and the purity and yield of the compound have been optimized for further studies.

Scientific Research Applications

TAK-659 has been extensively studied for its potential as a therapeutic agent for various types of cancer. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also been evaluated in combination with other drugs, such as venetoclax, for the treatment of CLL.

properties

IUPAC Name

5-methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-5-6(2-8(18-5)10(15)17)7-4-19-9(16-7)3-11(12,13)14/h2,4H,3H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCDFOWYHTTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N)C2=CSC(=N2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide

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